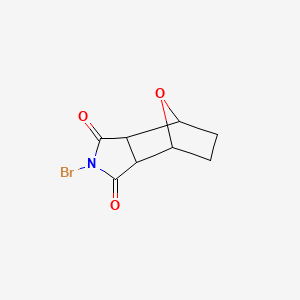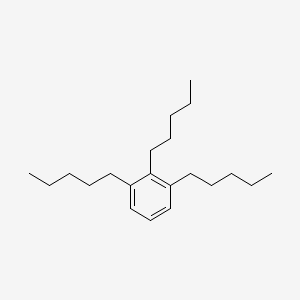
8-Prop-1-enylcaffeine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Prop-1-enylcaffeine: is a derivative of caffeine, a well-known stimulant found in coffee, tea, and various other beveragesThe molecular formula for this compound is C11H14N4O2 , and it has a molecular weight of 234.2545 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Prop-1-enylcaffeine typically involves the alkylation of caffeine with a prop-1-enyl halide. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the caffeine molecule, making it more nucleophilic. The reaction is usually performed in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Prop-1-enylcaffeine undergoes various chemical reactions, including:
Oxidation: The prop-1-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the prop-1-enyl group can be reduced to form a propyl group.
Substitution: The prop-1-enyl group can participate in nucleophilic substitution reactions, where the double bond acts as a site for electrophilic attack.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Substitution: Electrophilic reagents such as halogens (Br2, Cl2) or acids (HCl, HBr) can be used.
Major Products:
Oxidation: Formation of prop-1-enyl aldehyde or prop-1-enyl carboxylic acid.
Reduction: Formation of 8-propylcaffeine.
Substitution: Formation of halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
8-Prop-1-enylcaffeine has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of alkylation on the chemical properties of caffeine and its derivatives.
Biology: Investigated for its potential effects on cellular metabolism and signaling pathways, particularly those involving adenosine receptors.
Medicine: Explored for its potential use as a stimulant with modified pharmacokinetic properties compared to caffeine.
Wirkmechanismus
The mechanism of action of 8-Prop-1-enylcaffeine is similar to that of caffeine, primarily involving the antagonism of adenosine receptors in the central nervous system. By blocking the binding of adenosine to its receptors, this compound prevents the inhibitory effects of adenosine, leading to increased release of neurotransmitters such as dopamine and norepinephrine. This results in enhanced alertness, reduced perception of fatigue, and improved cognitive performance .
Vergleich Mit ähnlichen Verbindungen
Caffeine: The parent compound, known for its stimulant effects.
Theobromine: A methylxanthine alkaloid found in chocolate, with milder stimulant effects compared to caffeine.
Theophylline: Another methylxanthine alkaloid used in the treatment of respiratory diseases like asthma.
Uniqueness of 8-Prop-1-enylcaffeine: This modification can lead to differences in pharmacokinetics, receptor binding affinity, and overall biological activity compared to its parent compound, caffeine .
Eigenschaften
CAS-Nummer |
73747-39-4 |
|---|---|
Molekularformel |
C11H14N4O2 |
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
1,3,7-trimethyl-8-[(E)-prop-1-enyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O2/c1-5-6-7-12-9-8(13(7)2)10(16)15(4)11(17)14(9)3/h5-6H,1-4H3/b6-5+ |
InChI-Schlüssel |
NLJFVWINVFJJCG-AATRIKPKSA-N |
Isomerische SMILES |
C/C=C/C1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Kanonische SMILES |
CC=CC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)




![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)
